molecular formula C16H24O2 B14835919 2-Tert-butyl-3-(cyclohexyloxy)phenol

2-Tert-butyl-3-(cyclohexyloxy)phenol

Cat. No.: B14835919
M. Wt: 248.36 g/mol
InChI Key: XSBYCEMYOWVYHP-UHFFFAOYSA-N
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Description

2-Tert-butyl-3-(cyclohexyloxy)phenol is an organic compound with the molecular formula C16H24O2 It is a phenolic compound characterized by the presence of a tert-butyl group and a cyclohexyloxy group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-3-(cyclohexyloxy)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst, such as ferric chloride . The reaction is typically carried out in an organic solvent like ethylene dichloride at low temperatures to control the reaction rate and yield.

Another method involves the condensation of phenol with cyclohexanol, followed by alkylation with tert-butyl chloride . This method leverages the steric hindrance provided by the cyclohexyloxy group to minimize the formation of isomeric by-products.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-3-(cyclohexyloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and cyclohexanol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Tert-butyl-3-(cyclohexyloxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Tert-butyl-3-(cyclohexyloxy)phenol exerts its effects involves interactions with various molecular targets. The phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is mediated through pathways involving the scavenging of reactive oxygen species and the stabilization of free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-3-(cyclohexyloxy)phenol is unique due to the presence of both the tert-butyl and cyclohexyloxy groups, which confer distinct steric and electronic properties. These features enhance its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

2-tert-butyl-3-cyclohexyloxyphenol

InChI

InChI=1S/C16H24O2/c1-16(2,3)15-13(17)10-7-11-14(15)18-12-8-5-4-6-9-12/h7,10-12,17H,4-6,8-9H2,1-3H3

InChI Key

XSBYCEMYOWVYHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC=C1OC2CCCCC2)O

Origin of Product

United States

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